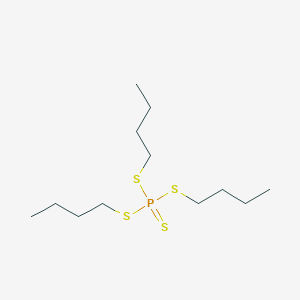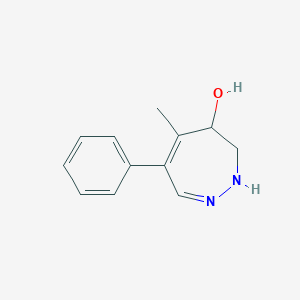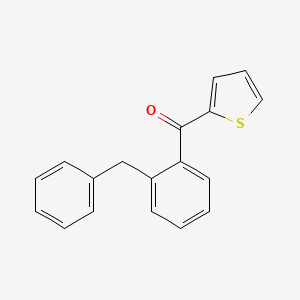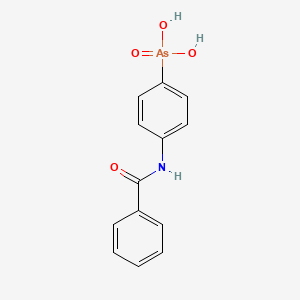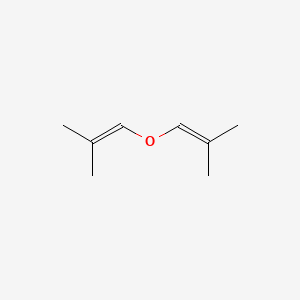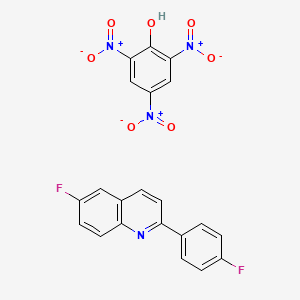
(1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine is an organic compound that belongs to the class of imines It features a naphthalene moiety and a phenyl group connected through an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine typically involves the condensation reaction between naphthalen-1-amine and phenylacetaldehyde. The reaction is carried out under anhydrous conditions, often using a solvent such as ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxime or nitroso derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or Lewis acids, and the reactions are usually carried out under controlled temperatures.
Major Products Formed
Oxidation: Oxime or nitroso derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
(1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of (1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The aromatic rings can also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1E)-N-(Naphthalen-1-yl)-1-phenylethan-1-imine: Features a naphthalene and phenyl group connected through an imine linkage.
(1E)-N-hydroxy-1-(naphthalen-1-yl)ethanimine: Contains a hydroxyl group on the imine carbon, altering its reactivity and properties.
Azo-Schiff bases: Compounds with both azo and imine functionalities, offering diverse chemical behavior.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and reactivity.
Properties
CAS No. |
5307-40-4 |
|---|---|
Molecular Formula |
C18H15N |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
N-naphthalen-1-yl-1-phenylethanimine |
InChI |
InChI=1S/C18H15N/c1-14(15-8-3-2-4-9-15)19-18-13-7-11-16-10-5-6-12-17(16)18/h2-13H,1H3 |
InChI Key |
RCJYMAHLLQSVHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
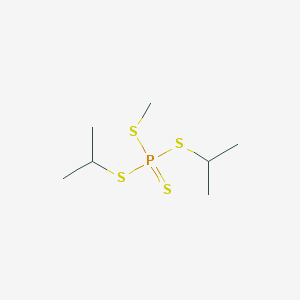
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)
![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)
